Lanthanum chloride (LaCl3), hexahydrate

Catalog No.
S586764
CAS No.
17272-45-6
M.F
Cl3H12LaO6
M. Wt
353.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum chloride (LaCl3), hexahydrate

CAS Number

17272-45-6

Product Name

Lanthanum chloride (LaCl3), hexahydrate

IUPAC Name

trichlorolanthanum;hexahydrate

Molecular Formula

Cl3H12LaO6

Molecular Weight

353.35 g/mol

InChI

InChI=1S/3ClH.La.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3

InChI Key

CWDUIOHBERXKIX-UHFFFAOYSA-K

SMILES

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[La+3]

Synonyms

lanthanum chloride, lanthanum chloride, 140La-labeled, lanthanum chloride, 141La-labeled, lanthanum chloride, heptahydrate, lanthanum chloride, hexahydrate, lanthanum chloride, monohydrate, lanthanum chloride, trihydrate

Canonical SMILES

O.O.O.O.O.O.Cl[La](Cl)Cl

The exact mass of the compound Lanthanum chloride (LaCl3), hexahydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Rare Earth - Lanthanoid Series Elements - Lanthanum - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lanthanum chloride hexahydrate (LaCl3·6H2O, CAS 17272-45-6) is a highly water-soluble, non-oxidizing rare-earth salt utilized primarily as a high-efficiency La3+ precursor in industrial catalysis, advanced ceramics, and water treatment. Unlike its anhydrous counterpart, the hexahydrate form is stable under ambient atmospheric conditions, eliminating the need for strict inert-gas handling while delivering an aqueous solubility exceeding 950 g/L at room temperature [1]. This combination of ambient stability, immediate ionic dissociation in water, and the absence of oxidizing hazards makes it a standard baseline material for fluid catalytic cracking (FCC) zeolite exchange, sol-gel nanomaterial synthesis, and rapid phosphate precipitation workflows.

Generic substitution of Lanthanum chloride hexahydrate with other lanthanum sources frequently introduces severe process bottlenecks and safety hazards. Substituting with anhydrous LaCl3 requires costly inert-atmosphere gloveboxes to prevent exothermic hydrolysis into insoluble lanthanum oxychloride (LaOCl) [1]. Replacing it with lanthanum nitrate hexahydrate introduces a strong oxidizer into the workflow, which can dangerously alter thermal decomposition kinetics and cause explosive reactions when calcined with organic sol-gel templates [2]. Furthermore, attempting to use cheaper, insoluble alternatives like lanthanum oxide or lanthanum carbonate in aqueous workflows necessitates aggressive, time-consuming acid digestion steps that complicate pH-sensitive downstream processes such as zeolite impregnation or continuous-flow phosphate flocculation.

Aqueous Solubility and Ambient Processability vs. Anhydrous and Oxide Forms

For aqueous synthesis and direct dosing applications, Lanthanum chloride hexahydrate provides a solubility of approximately 957 g/L at 25°C and remains stable under ambient handling conditions [1]. In contrast, anhydrous LaCl3 requires strict inert-atmosphere handling to prevent exothermic hydrolysis into insoluble lanthanum oxychloride (LaOCl), while lanthanum oxide (La2O3) is practically insoluble in neutral water and requires aggressive acid digestion prior to use. This makes the hexahydrate a highly scalable choice for aqueous precursor solutions.

Evidence DimensionAqueous Solubility and Handling Requirements
Target Compound Data~957,000 mg/L (957 g/L) at 25°C; stable in ambient air
Comparator Or BaselineLanthanum Oxide (Insoluble in neutral water); Anhydrous LaCl3 (Requires inert glovebox/atmosphere)
Quantified DifferenceHexahydrate delivers >950 g/L higher neutral aqueous solubility than the oxide, eliminating the need for acid digestion or inert gas handling.
ConditionsAqueous solution at 25°C, neutral pH, ambient atmospheric pressure

Eliminates the need for specialized inert-atmosphere equipment or corrosive acid-digestion steps, drastically reducing scale-up costs for aqueous manufacturing.

Non-Oxidizing Counterion Dynamics in Sol-Gel and Nanomaterial Synthesis

In the synthesis of mesoporous and macroporous lanthanum-based ceramics (e.g., La2Zr2O7 or perovskites), the choice between chloride and nitrate precursors fundamentally alters phase separation and gelation kinetics [1]. Lanthanum chloride hexahydrate acts as a non-oxidizing precursor, avoiding the rapid exothermic decomposition associated with lanthanum nitrate hexahydrate (La(NO3)3·6H2O) during calcination. Furthermore, the chloride counterion influences the polymerization of clusters differently than nitrate, allowing for specific tuning of macropore size distributions without the regulatory and safety overhead of storing strong oxidizers.

Evidence DimensionThermal Decomposition and Oxidizing Hazard
Target Compound DataNon-oxidizing chloride counterion; controlled thermal decomposition
Comparator Or BaselineLanthanum Nitrate Hexahydrate (Strong oxidizer; explosive decomposition risk with organics)
Quantified DifferenceChloride form eliminates the Class 5.1 Oxidizer storage requirements and violent exothermic calcination risks inherent to the nitrate form.
ConditionsSol-gel phase separation, calcination with organic structure-directing agents (e.g., PEO, epoxides)

Allows for safer scale-up of sol-gel syntheses involving organic templates by removing the risk of explosive nitrate-organic reactions during calcination.

Rapid Reaction Kinetics in Phosphate Precipitation for Water Treatment

For industrial phosphate removal, such as in enhanced biological phosphorus removal (EBPR) sludge dewatering, Lanthanum chloride hexahydrate provides immediate availability of free La3+ ions [1]. When compared to solid lanthanum carbonate or lanthanum oxide, which exhibit slow, highly pH-dependent dissolution rates, the fully soluble hexahydrate achieves near-instantaneous precipitation of highly stable lanthanum phosphate (LaPO4). This rapid kinetic profile is essential for continuous-flow wastewater treatment systems where residence times are short and immediate flocculation is required.

Evidence DimensionLa3+ Ion Release and Precipitation Kinetics
Target Compound DataImmediate La3+ dissociation and LaPO4 precipitation in neutral to slightly alkaline pH
Comparator Or BaselineLanthanum Carbonate / Oxide (Requires acidic pH < 6 for effective dissolution and delayed La3+ release)
Quantified DifferenceHexahydrate provides 100% immediate active ion availability, bypassing the dissolution rate-limiting step of carbonate/oxide alternatives.
ConditionsContinuous-flow municipal or industrial wastewater treatment, neutral pH

Ensures maximum phosphate removal efficiency in high-throughput water treatment facilities where long residence times for solid dissolution are not viable.

High-Concentration Ion Exchange for FCC Catalyst Manufacturing

In the production of Fluid Catalytic Cracking (FCC) catalysts, Y-zeolites must be exchanged with rare-earth ions to ensure hydrothermal stability during petroleum refining. Lanthanum chloride hexahydrate allows for the preparation of highly concentrated exchange solutions (routinely 10 to 200 g/L) [1]. This high solubility enables maximum La3+ exchange into the zeolite framework in a single pass. Less soluble rare-earth salts or crude mixtures cannot achieve these high-concentration gradients, leading to lower rare-earth loading, multiple required exchange cycles, and ultimately inferior catalyst lifespan under severe cracking conditions.

Evidence DimensionAqueous Precursor Concentration for Zeolite Exchange
Target Compound DataStable aqueous solutions up to 200+ g/L for single-pass exchange
Comparator Or BaselineLess soluble rare-earth double salts or generic rare-earth carbonates
Quantified DifferenceEnables an order of magnitude higher La3+ concentration gradient during impregnation compared to sparingly soluble salts.
ConditionsAqueous ion exchange of Y-zeolites at industrial scale

Maximizes rare-earth loading efficiency in FCC catalysts, directly improving the hydrothermal stability and operational lifespan of the final refinery catalyst.

Fluid Catalytic Cracking (FCC) Catalyst Manufacturing

Leveraging its ability to form highly concentrated aqueous solutions (up to 200 g/L), Lanthanum chloride hexahydrate is a highly efficient precursor for the rapid ion exchange of Y-zeolites. This high concentration gradient maximizes La3+ loading in a single pass, which is critical for locking the zeolite framework and ensuring the extreme hydrothermal stability required in petroleum refining [1].

Continuous-Flow Phosphate Remediation

In municipal wastewater and enhanced biological phosphorus removal (EBPR) systems, the hexahydrate form is utilized for its immediate La3+ dissociation. Unlike lanthanum carbonate, which requires acidic conditions and long residence times to dissolve, LaCl3·6H2O enables near-instantaneous precipitation of stable lanthanum phosphate (LaPO4), making it highly effective for direct dosing in high-throughput water treatment facilities [2].

Template-Directed Sol-Gel Synthesis of Perovskites

For the synthesis of macroporous lanthanum-based ceramics and mixed oxides, this compound serves as a safe, non-oxidizing precursor. It replaces lanthanum nitrate to eliminate the risk of violent exothermic reactions during the calcination of organic structure-directing agents (like PEO or epoxides), while the chloride counterion provides distinct phase-separation kinetics for precise pore size tuning [3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

351.876309 g/mol

Monoisotopic Mass

351.876309 g/mol

Heavy Atom Count

10

UNII

J60W6H0LIB

Related CAS

10099-58-8 (Parent)

Dates

Last modified: 04-14-2024

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